Sodium hydroxymethanesulfinate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

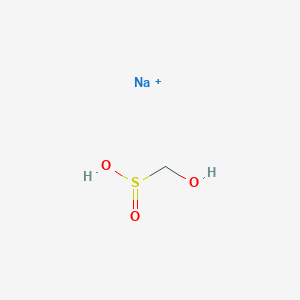

Sodium hydroxymethanesulfinate, also known as this compound, is a useful research compound. Its molecular formula is CH4NaO3S and its molecular weight is 119.10 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely sol in water; practically insol in ether; practically insol in dehydrated alcohol and benzenepractically insol in dehydrated alc & benzene. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78331. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Sodium hydroxymethanesulfinate, also known as Rongalite, is a versatile reagent used in a wide range of organic transformations . Its primary targets are organic compounds that require reduction or debromination . It serves as a source of SO2-2 anion, which is essential for the preparation of sulfones and sultines .

Mode of Action

This compound interacts with its targets through a reduction process . It acts as a reducing agent, facilitating the debromination of vicinal dibromoalkanes and the reductive dehalogenation of aldehydes and ketones . This interaction results in the transformation of these organic compounds.

Biochemical Pathways

The compound’s action affects the biochemical pathways involved in the synthesis of sulfones and sultines . By serving as a source of SO2-2 anion, it influences the reactions leading to the formation of these compounds . The downstream effects include the production of reduced or debrominated organic compounds.

Pharmacokinetics

Its solubility in water suggests that it could be well-absorbed and distributed in the body . Its impact on bioavailability would depend on factors such as dosage, route of administration, and individual patient characteristics.

Result of Action

The result of this compound’s action is the transformation of target organic compounds . It enables the reduction of aldehydes and ketones, and the debromination of vicinal dibromoalkanes . This leads to the production of sulfones, sultines, and other reduced organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . It is stable at pH values greater than 3 and begins to decompose at temperatures above 80°C, releasing hydrogen sulfide . Its reducing power is strongest at 110°C, where it fully decomposes and releases nascent hydrogen . Therefore, the compound’s action, efficacy, and stability can be manipulated by controlling these environmental conditions.

生化分析

Biochemical Properties

Sodium hydroxymethanesulfinate is a versatile reagent that can be used for a wide range of organic transformations . It can act as a SO 2-2 anion source for the preparation of sulfones and sultines . It can also be used for the debromination of vicinal dibromoalkanes and the reductive dehalogenation of aldehydes and ketones .

Molecular Mechanism

This compound decomposes in air in three stages. The first stage involves oxygen, the second is the induction period, and the third occurs without oxygen . The compound can generate sulfoxylate ions in situ, which are strong reducing agents . This property allows this compound to participate in various organic transformations .

Temporal Effects in Laboratory Settings

This compound is relatively stable in aqueous alkaline environments, but rapidly decomposes in acidic medium to give a variety of products that include sulfur dioxide . The compound is also known to decompose in air in three stages .

Metabolic Pathways

The compound can act as a source of sulfoxylate ions, which may participate in various biochemical reactions .

属性

CAS 编号 |

149-44-0 |

|---|---|

分子式 |

CH4NaO3S |

分子量 |

119.10 g/mol |

IUPAC 名称 |

sodium;hydroxymethanesulfinate |

InChI |

InChI=1S/CH4O3S.Na/c2-1-5(3)4;/h2H,1H2,(H,3,4); |

InChI 键 |

SAJLIOLJORWJIO-UHFFFAOYSA-N |

SMILES |

C(O)S(=O)[O-].[Na+] |

手性 SMILES |

C(O)S(=O)[O-].[Na+] |

规范 SMILES |

C(O)S(=O)O.[Na] |

颜色/形态 |

HARD WHITE MASSES |

熔点 |

63-64 °C |

Key on ui other cas no. |

149-44-0 |

物理描述 |

Dry Powder, Water or Solvent Wet Solid; Liquid; Pellets or Large Crystals White solid; [HSDB] White powder with mild garlic odor; [MSDSonline] |

Pictograms |

Health Hazard |

相关CAS编号 |

79-25-4 (Parent) |

溶解度 |

White solid; sol in water and alcohol /dihydrate/ FREELY SOL IN WATER; PRACTICALLY INSOL IN ETHER; PRACTICALLY INSOL IN DEHYDRATED ALCOHOL AND BENZENE PRACTICALLY INSOL IN DEHYDRATED ALC & BENZENE |

同义词 |

1-Hydroxymethanesulfinic Acid Sodium Salt (1:1); Hydroxymethanesulfinic Acid Monosodium Salt; Sodium Formaldehydesulfoxylate; Aldanil; Bleachit D; Bruggolit C; Bruggolit E 01; Bruggolit SFS; C.I. Reducing Agent 2; Cosmolit; Formaldehyde Sodium Sulfo |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile](/img/structure/B48299.png)

![2-[4-(Boc-amino)-3-pyridyl]ethanol](/img/structure/B48303.png)